1-Pentanol, 5,5-diiodo-

CAS No.: 823180-24-1

Cat. No.: VC19058118

Molecular Formula: C5H10I2O

Molecular Weight: 339.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823180-24-1 |

|---|---|

| Molecular Formula | C5H10I2O |

| Molecular Weight | 339.94 g/mol |

| IUPAC Name | 5,5-diiodopentan-1-ol |

| Standard InChI | InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |

| Standard InChI Key | HOCMFXNMNNPGGZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CCO)CC(I)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

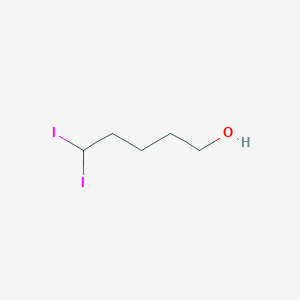

1-Pentanol, 5,5-diiodo- is systematically named 5,5-diiodopentan-1-ol (IUPAC) . Its molecular formula is , with a linear chain structure where the hydroxyl group (-OH) resides at the first carbon, and two iodine atoms are bonded to the fifth carbon . The SMILES notation C(CCO)CC(I)I and InChIKey HOCMFXNMNNPGGZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Identifiers of 1-Pentanol, 5,5-Diiodo-

| Property | Value | Source |

|---|---|---|

| CAS Number | 823180-24-1 | |

| Molecular Weight | 339.94 g/mol | |

| Molecular Formula | ||

| IUPAC Name | 5,5-Diiodopentan-1-ol | |

| SMILES | C(CCO)CC(I)I | |

| InChIKey | HOCMFXNMNNPGGZ-UHFFFAOYSA-N |

Structural and Electronic Features

The iodine atoms at the terminal carbon introduce significant steric bulk and polarizability, altering the compound’s electronic environment. Computational studies suggest that the C-I bonds (bond length ~2.10 Å) create a dipole moment that enhances electrophilicity at the β-carbon. This electronic configuration facilitates nucleophilic substitution reactions, a trait exploited in synthetic applications.

Synthesis and Purification

Synthetic Routes

The synthesis of 1-pentanol, 5,5-diiodo- typically involves iodination of pre-functionalized pentanol derivatives. Two primary methods are documented:

-

Halogen Exchange Reactions:

-

Direct Iodination of 1-Pentanol:

-

Treatment of 1-pentanol with iodine and oxidizing agents (e.g., ) under acidic conditions.

-

Challenges include regioselectivity and over-iodination, necessitating precise stoichiometric control.

-

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Key Challenges |

|---|---|---|

| Halogen Exchange | 60–75 | Residual halide impurities |

| Direct Iodination | 40–55 | Regioselectivity issues |

Purification and Characterization

Post-synthesis purification employs fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure:

-

NMR: Peaks at δ 1.40–1.60 ppm (m, 4H, -CH-), δ 3.60 ppm (t, 2H, -CHOH).

-

NMR: Signals at 7.8 ppm (C-I), 62.3 ppm (-CHOH).

Mass spectrometry (MS) shows a molecular ion peak at m/z 339.94 .

Physicochemical Properties

Table 3: Estimated Physical Properties

| Property | Value | Basis for Estimation |

|---|---|---|

| Boiling Point | >250°C | Analogous bromo compound |

| Density | ~1.8–2.0 g/cm³ | Halogenated alcohol trends |

| LogP (Octanol-Water) | 2.5–3.0 | Computed via PubChem |

Chemical Reactivity and Applications

Reaction Mechanisms

1-Pentanol, 5,5-diiodo- participates in reactions characteristic of primary alcohols and organoiodides:

-

Nucleophilic Substitution:

-

Iodine atoms act as leaving groups in S2 reactions, forming ethers or thioethers with nucleophiles like alkoxides or thiols.

-

Example: Reaction with sodium ethoxide yields 5-ethoxy-1-pentanol.

-

-

Oxidation:

-

Controlled oxidation with pyridinium chlorochromate (PCC) produces 5,5-diiodopentanal, a precursor for heterocyclic compounds.

-

-

Elimination:

-

Base-induced dehydrohalogenation forms pentenols, though steric hindrance from iodine reduces efficiency compared to bromo analogs.

-

Industrial and Pharmaceutical Applications

-

Organic Synthesis: Serves as a building block for iodinated surfactants and liquid crystals.

-

Medicinal Chemistry: The iodine moiety enables radio-labeling for pharmacokinetic studies .

-

Material Science: Modifies polymer hydrophobicity in coatings and adhesives.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Ventilation | Use in fume hood |

| Spill Management | Absorb with inert material |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume